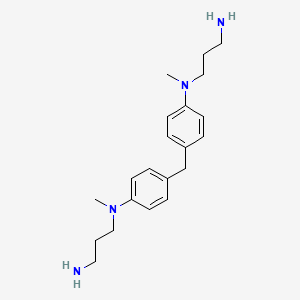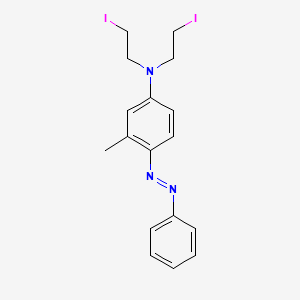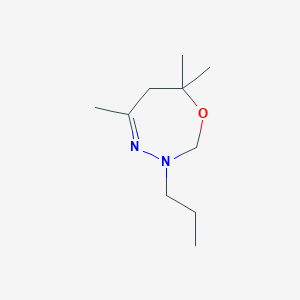sulfanium bromide CAS No. 63883-22-7](/img/structure/B14504786.png)
[2-(Ethylsulfanyl)-2-oxoethyl](dimethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is an organic compound that contains sulfur and bromine atoms It is a sulfonium salt, which means it has a positively charged sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent in the presence of a bromide source. One common method is to react dimethyl sulfide with 2-bromoethyl ethyl sulfide under controlled conditions to yield the desired sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is used as a reagent in organic synthesis. It can act as a methylating agent or participate in the formation of carbon-sulfur bonds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells.
Medicine
In medicine, 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is investigated for its potential therapeutic applications, including its use as an antimicrobial agent or in drug delivery systems.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide involves its interaction with molecular targets such as enzymes or receptors. The positively charged sulfur atom can form strong interactions with negatively charged sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of a sulfonium group.
Dimethyl sulfide: A simpler sulfur-containing compound without the sulfonium group.
Sulfonium salts: Other sulfonium salts with different alkyl or aryl groups.
Uniqueness
2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is unique due to its specific structure, which combines an ethylsulfanyl group with a dimethylsulfonium moiety
Properties
CAS No. |
63883-22-7 |
|---|---|
Molecular Formula |
C6H13BrOS2 |
Molecular Weight |
245.2 g/mol |
IUPAC Name |
(2-ethylsulfanyl-2-oxoethyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C6H13OS2.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CSORPFBUGBDQJJ-UHFFFAOYSA-M |
Canonical SMILES |
CCSC(=O)C[S+](C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



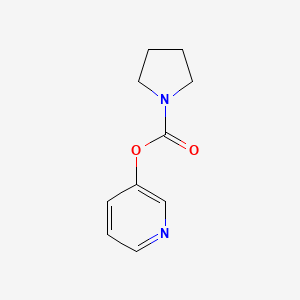
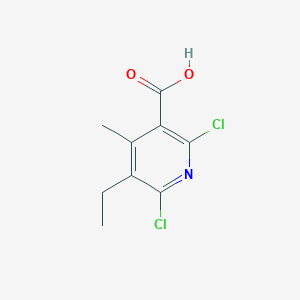
![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
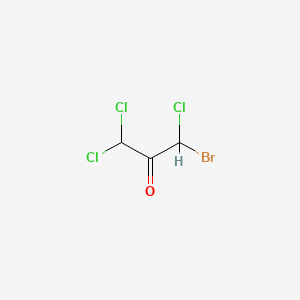
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)


